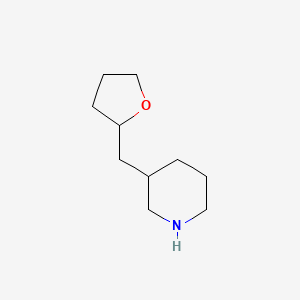

3-((Tetrahydrofuran-2-yl)methyl)piperidine

Description

Properties

IUPAC Name |

3-(oxolan-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPKXPBVQJBBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-((Tetrahydrofuran-2-yl)methyl)piperidine CAS number

An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methyl)piperidine for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 3-((Tetrahydrofuran-2-yl)methyl)piperidine, a heterocyclic building block of significant interest in modern drug discovery. By combining the privileged tetrahydrofuran moiety with the ubiquitous piperidine scaffold, this compound serves as a valuable starting point for synthesizing novel chemical entities with diverse therapeutic potential. This guide delves into its chemical identity, physicochemical properties, robust synthetic and analytical methodologies, and its established applications in medicinal chemistry, particularly as a modulator of serotonergic pathways. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: A Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 3-((Tetrahydrofuran-2-yl)methyl)piperidine is a prime exemplar of this strategy, covalently linking two motifs renowned for their prevalence in approved therapeutics: the piperidine ring and the tetrahydrofuran (THF) ring.[1][2]

-

The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a foundational element in drugs targeting the central nervous system (CNS), cardiovascular diseases, and more.[2][3] Its saturated, flexible, and basic nature allows it to engage in critical hydrogen bonding and ionic interactions with biological targets, while also providing a vector for exploring three-dimensional chemical space.[4]

-

The Tetrahydrofuran Moiety: The THF ring is considered a "privileged structure" in drug discovery.[1] It is a versatile cyclic ether that can act as a bioisostere for other functionalities, improve aqueous solubility, and serve as a hydrogen bond acceptor. Its incorporation into a molecule can enhance physicochemical properties and metabolic stability, making it a desirable feature in many drug candidates.[5][6]

The fusion of these two scaffolds creates a molecule with inherent potential for biological activity, offering a unique three-dimensional architecture for probing receptor binding pockets. This guide will explore the technical details necessary to effectively utilize this compound in a research setting.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for reproducible research. 3-((Tetrahydrofuran-2-yl)methyl)piperidine is commonly available as the free base or as a hydrochloride salt, with the latter often preferred for its enhanced stability and ease of handling.[1]

CAS Numbers:

Structural and Molecular Data:

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₁₀H₁₉NO | C₁₀H₂₀ClNO |

| Molecular Weight | 169.26 g/mol | 205.73 g/mol |

| IUPAC Name | 3-(oxolan-2-ylmethyl)piperidine | 3-(oxolan-2-ylmethyl)piperidine;hydrochloride |

| InChI Key | LJPKXPBVQJBBQK-UHFFFAOYSA-N | Not Available |

Synthesis and Characterization

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine can be achieved through various strategic routes. A robust and scalable approach leverages biomass-derived platform chemicals like furfural, highlighting a sustainable pathway to this valuable intermediate.

Synthetic Workflow: From Furfural to Target Molecule

A highly efficient cascade reaction starting from furfural provides a direct route to the target compound.[7] This process involves an initial amination, followed by hydrogenation and a key ring rearrangement.

Expert Insight: The choice of a heterogeneous catalyst, such as a surface single-atom alloy, is critical in this cascade. It must be capable of facilitating sequential amination, furan ring hydrogenation, and the final ring-opening/rearrangement/cyclization sequence that transforms the tetrahydrofurfurylamine intermediate into the piperidine core.[7] This multi-step, one-pot synthesis is advantageous for its atom economy and reduced operational complexity.

Caption: Biomass-derived synthetic route to the target compound.

Protocol: Catalytic Conversion of Furfural

-

Reactor Setup: Charge a high-pressure batch reactor with furfural, a suitable solvent (e.g., dioxane), and the chosen heterogeneous catalyst (e.g., Ru₁CoNP/HAP).[7]

-

Initial Amination: Seal the reactor, purge with nitrogen, and then introduce ammonia (NH₃) to the desired pressure.

-

Hydrogenation & Rearrangement: Pressurize the reactor with hydrogen (H₂) and heat to the target temperature (e.g., 120-160°C). Maintain the reaction under stirring for several hours until substrate conversion is complete.

-

Workup: Cool the reactor, vent carefully, and filter the catalyst. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified via column chromatography or distillation to yield the pure 3-((Tetrahydrofuran-2-yl)methyl)piperidine.

Analytical Characterization Workflow

A multi-technique approach is essential to validate the identity, structure, and purity of the synthesized compound. Each technique provides a unique and complementary piece of information, creating a self-validating analytical system.

Trustworthiness through Validation: This orthogonal workflow ensures that the material meets the stringent quality requirements for use in drug discovery. Purity assessment by HPLC prevents false positives in biological screens, while structural confirmation by NMR and MS ensures that the observed activity is attributable to the correct molecule.

Sources

- 1. 3-((Tetrahydrofuran-2-yl)methyl)piperidine HCl [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-((Tetrahydrofuran-2-yl)methyl)piperidine

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. The compound 3-((Tetrahydrofuran-2-yl)methyl)piperidine emerges as a subject of significant interest, embodying the fusion of two "privileged" heterocyclic structures: a piperidine ring and a tetrahydrofuran (THF) moiety.[1][2][3] The piperidine ring is a ubiquitous feature in a vast array of clinically approved drugs, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity and metabolic stability.[2] Similarly, the tetrahydrofuran ring is a key component in numerous pharmaceuticals, often enhancing a molecule's interaction with biological targets.[3][4]

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 3-((Tetrahydrofuran-2-yl)methyl)piperidine and its analogs. As a Senior Application Scientist, the narrative that follows is grounded in a synthesis of established scientific principles and field-proven experimental insights. We will delve into the mechanistic rationale behind the selection of potential targets, provide detailed, self-validating experimental protocols for their investigation, and offer a forward-looking perspective on the drug development trajectory for this promising molecular scaffold.

Chapter 1: The Piperidine and Tetrahydrofuran Moieties as Privileged Scaffolds in Medicinal Chemistry

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, a structural motif present in over twenty classes of pharmaceuticals.[5] Its prevalence is attributed to its capacity to improve a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, while often reducing toxicity.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring allows it to adapt to the steric demands of binding pockets.[2]

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is also a significant functional group in drug discovery.[3] The presence of the THF group can enhance lipophilicity, which may facilitate better penetration of cellular membranes and improve binding to receptors.[1] A number of FDA-approved drugs contain the THF nucleus, underscoring its importance in creating effective therapeutic agents.[3][4] The combination of these two privileged structures in 3-((Tetrahydrofuran-2-yl)methyl)piperidine suggests a high potential for biological activity across a range of therapeutic areas.

Chapter 2: Identified and Postulated Therapeutic Targets

The unique chemical architecture of 3-((Tetrahydrofuran-2-yl)methyl)piperidine positions it as a candidate for interacting with a variety of biological targets. The following sections detail the most promising of these, based on existing preliminary evidence and the activities of structurally related compounds.

Serotonin 5-HT4 Receptor: A Target for Neurological and Gastrointestinal Disorders

The serotonin 5-HT4 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation is implicated in cognitive processes, mood regulation, and GI motility. Consequently, 5-HT4 receptor agonists are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, and irritable bowel syndrome (IBS).[1]

Studies have indicated that 3-((Tetrahydrofuran-2-yl)methyl)piperidine exhibits partial agonistic activity at 5-HT4 receptors.[1] This suggests a direct interaction with the receptor, leading to the modulation of its downstream signaling pathways.

Caption: 5-HT4 Receptor Signaling Pathway.

N-Methyl-D-Aspartate (NMDA) Receptor: A Potential Avenue for Neuroprotection

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases.[6] Antagonists of the NMDA receptor are therefore of significant interest for the treatment of conditions such as Alzheimer's disease and for preventing neuronal damage following cerebral ischemia.[6]

While direct evidence for the interaction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine with the NMDA receptor is yet to be established, structurally related piperidine-2-carboxylic acids have been shown to be potent NMDA receptor antagonists.[6] This suggests that the piperidine scaffold can be a key pharmacophore for targeting this receptor. Furthermore, derivatives of 3-((Tetrahydrofuran-2-yl)methyl)piperidine have demonstrated neuroprotective effects in vitro by protecting neuronal cells from oxidative stress-induced apoptosis, a downstream consequence of excitotoxicity.[1]

Janus Kinase (JAK) Family: A Target for Anti-inflammatory Therapies

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of drugs for treating conditions such as rheumatoid arthritis and psoriasis.

The structural similarity of 3-((Tetrahydrofuran-2-yl)methyl)piperidine to known JAK inhibitors suggests that it may possess anti-inflammatory properties.[1] The piperidine moiety is a common feature in many kinase inhibitors, and its presence in this compound warrants investigation into its potential to modulate JAK activity.

Targets in Cancer Cell Proliferation

Preliminary studies have revealed that 3-((Tetrahydrofuran-2-yl)methyl)piperidine and its derivatives can exhibit anticancer activity.[1] The compound has demonstrated a dose-dependent inhibition of cell growth across various cancer cell lines, and related piperidine derivatives are known to induce apoptosis in cancer cells.[1] The precise molecular targets responsible for this activity are yet to be fully elucidated but could involve a range of proteins critical for cancer cell survival and proliferation, such as cell cycle kinases or components of apoptotic pathways.

Microbial Targets

Initial research has also suggested that 3-((Tetrahydrofuran-2-yl)methyl)piperidine possesses antimicrobial properties against various pathogens.[1] The mechanism of action is likely to involve disruption of essential microbial processes. For instance, piperidine-containing antimycotics are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] This suggests that the compound could target enzymes involved in microbial cell wall or membrane synthesis.

Chapter 3: Experimental Workflows for Target Validation and Characterization

To rigorously assess the therapeutic potential of 3-((Tetrahydrofuran-2-yl)methyl)piperidine, a series of well-defined experimental workflows are essential. The following protocols are designed to be self-validating and provide a clear path for target validation and characterization.

Caption: General Workflow for Target Validation.

Radioligand Binding Assays for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of 3-((Tetrahydrofuran-2-yl)methyl)piperidine for the human 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human 5-HT4 receptor or prepare them from a stable cell line.

-

Radioligand: Use a high-affinity 5-HT4 receptor radioligand, such as [3H]GR113808.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (3-((Tetrahydrofuran-2-yl)methyl)piperidine).

-

For non-specific binding, add a high concentration of a known 5-HT4 receptor ligand (e.g., unlabeled GR113808).

-

Add the cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays for 5-HT4 Receptor Agonism (cAMP Assay)

Objective: To determine the functional activity (EC50 and Emax) of 3-((Tetrahydrofuran-2-yl)methyl)piperidine at the human 5-HT4 receptor.

Methodology:

-

Cell Culture: Use a stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

cAMP Detection Kit: Utilize a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Add increasing concentrations of the test compound.

-

Include a known 5-HT4 receptor agonist as a positive control.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To evaluate the neuroprotective effects of 3-((Tetrahydrofuran-2-yl)methyl)piperidine against oxidative stress-induced neuronal cell death.

Methodology:

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours) before inducing oxidative stress.

-

Cell Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or XTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the test compound concentration to determine the protective effect.

Kinase Inhibition Assay (JAK Family)

Objective: To determine the inhibitory activity of 3-((Tetrahydrofuran-2-yl)methyl)piperidine against one or more members of the JAK family (e.g., JAK1, JAK2, JAK3, TYK2).

Methodology:

-

Kinase and Substrate: Use purified recombinant JAK enzyme and a suitable substrate (e.g., a peptide substrate that can be phosphorylated).

-

Detection System: Utilize a kinase activity detection kit, often based on measuring ATP consumption (e.g., Kinase-Glo) or phosphospecific antibodies.

-

Assay Procedure:

-

In a 96-well plate, add the JAK enzyme, the substrate, and ATP.

-

Add increasing concentrations of the test compound.

-

Include a known JAK inhibitor as a positive control.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Measure the kinase activity according to the kit manufacturer's instructions.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cancer Cell Viability Assay (MTT/XTT Assay)

Objective: To assess the cytotoxic effects of 3-((Tetrahydrofuran-2-yl)methyl)piperidine on various cancer cell lines.

Methodology:

-

Cell Culture: Select a panel of cancer cell lines representing different tumor types.

-

Treatment: Plate the cells in a 96-well plate and treat them with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT/XTT Reagent: Add MTT or XTT reagent to each well. These reagents are converted to a colored formazan product by metabolically active cells.

-

Incubation: Incubate the plate for a few hours to allow for formazan formation.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

| Assay | Target | Parameter Measured | Typical Readout |

| Radioligand Binding | 5-HT4 Receptor | Binding Affinity (Ki) | Scintillation Counting |

| cAMP Assay | 5-HT4 Receptor | Functional Activity (EC50, Emax) | HTRF, AlphaScreen, ELISA |

| Neuroprotection Assay | Neuronal Survival Pathways | Cell Viability | Absorbance (MTT/XTT) |

| Kinase Inhibition Assay | JAK Family | Inhibitory Potency (IC50) | Luminescence, Fluorescence |

| Cancer Cell Viability | Cancer Cell Proliferation | Cytotoxicity (IC50) | Absorbance (MTT/XTT) |

Chapter 4: Future Directions and Drug Development Considerations

The exploration of 3-((Tetrahydrofuran-2-yl)methyl)piperidine as a therapeutic agent is a promising endeavor. Following the initial validation of its activity against one or more of the targets discussed, the next logical steps in the drug development process involve lead optimization and a thorough assessment of its drug-like properties.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the 3-((Tetrahydrofuran-2-yl)methyl)piperidine scaffold will be crucial to enhance its potency and selectivity for the desired target. This can involve the synthesis and testing of a library of analogs with variations in the substitution pattern on both the piperidine and tetrahydrofuran rings.

Pharmacokinetic Profiling: A comprehensive evaluation of the compound's ADME properties is essential. This includes assessing its solubility, permeability, metabolic stability, and plasma protein binding. These parameters will provide critical insights into its potential for oral bioavailability and in vivo efficacy.

In Vivo Efficacy Studies: Once a lead compound with a favorable in vitro profile has been identified, its therapeutic efficacy must be evaluated in relevant animal models of the target disease.

References

-

Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. [Link]

-

3-Methylpiperidine | C6H13N | CID 79081 - PubChem. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. [Link]

-

Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. [Link]

-

Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed. [Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydrofuran Moiety: A Cornerstone of Biological Activity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, is a ubiquitous and fundamentally important structural motif in the realm of biologically active molecules.[1][2] While it can serve as a versatile solvent in organic synthesis and the pharmaceutical industry, its true significance in the life sciences lies in its integral role as a core component of numerous natural products and synthetic drugs.[3][4] The THF moiety is a key player in a vast array of pharmacological activities, including anticancer, antiviral, antifungal, antimicrobial, and antiparasitic effects.[1][5] This guide will provide an in-depth exploration of the multifaceted roles of the tetrahydrofuran moiety in conferring and modulating biological activity, offering insights for researchers and professionals in drug discovery and development. We will delve into its prevalence in nature, its crucial functions in molecular interactions with biological targets, its impact on pharmacokinetic properties, and the synthetic strategies employed to harness its potential.

The Tetrahydrofuran Ring in Nature's Arsenal: A Diverse and Potent Scaffold

The THF ring is a recurring theme in the structures of a wide variety of natural products, often forming the core of complex molecular architectures with potent biological activities.[6] These natural products span a range of chemical classes and exhibit a broad spectrum of pharmacological effects, underscoring the evolutionary significance of this heterocyclic system.

Key Classes of THF-Containing Natural Products:

-

Annonaceous Acetogenins: This large family of natural products, isolated from plants of the Annonaceae family, are characterized by long aliphatic chains bearing one or more THF rings.[5] They are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to strong cytotoxic and antitumor activities.[2] Some have also shown promise for their selective activity against multidrug-resistant cancer cells.[7]

-

Lignans: These phenolic compounds, found in a variety of plants, often contain THF moieties.[5] Many lignans exhibit interesting biological properties, including anticancer, antioxidant, and antiviral activities.

-

Polyether Ionophores: This class of compounds, produced by various bacteria, contains multiple THF and/or tetrahydropyran rings. They are known for their ability to transport cations across lipid membranes, which underlies their potent antimicrobial and antiparasitic activities.[5]

-

Marine-Derived Natural Products: The marine environment is a rich source of structurally diverse and biologically active compounds, with many containing the THF motif.[7] These include polyketide macrolides and terpenes with promising anticancer, anti-inflammatory, and neurotoxic properties.[7][8] For instance, some marine-derived terpenoids containing THF rings are being investigated as potential leads for novel antibiotics and anticancer drugs.[8]

-

Limonoids: A class of highly oxygenated tetranortriterpenoids found in citrus and mahogany families, limonoids often feature a furan ring that can be a precursor to or exist alongside a tetrahydrofuran-δ-lactone-fused motif.[9] They display a wide range of biological activities, including insecticidal, antibacterial, antifungal, antiviral, and anticancer effects.[9]

The prevalence and diverse biological activities of these natural products highlight the THF ring as a privileged scaffold for interaction with a multitude of biological targets.

The Role of the Tetrahydrofuran Moiety in Medicinal Chemistry and Drug Design

The insights gained from nature's use of the THF ring have been instrumental in the field of medicinal chemistry. The unique structural and electronic properties of the THF moiety are strategically employed by drug designers to enhance the potency, selectivity, and pharmacokinetic profiles of synthetic drug candidates. The U.S. Food and Drug Administration (FDA) has approved several THF-containing drugs for various clinical applications.[1][10]

Enhancing Target Binding and Potency (Pharmacodynamics):

The THF ring can significantly contribute to the binding affinity of a drug molecule to its biological target through a combination of interactions:

-

Hydrogen Bonding: The oxygen atom of the THF ring is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on the target protein.[11] This is exemplified in the design of HIV-1 protease inhibitors, where the THF moiety is designed to form hydrogen bonds with the backbone atoms of the enzyme's active site.[12] The loss of this oxygen atom through its replacement with a methylene group can lead to a drastic reduction in antiviral activity, underscoring the importance of this hydrogen bonding interaction.[13]

-

Van der Waals Interactions and Hydrophobic Pockets: The cyclic and relatively rigid structure of the THF ring allows it to fit snugly into hydrophobic pockets of enzymes and receptors, maximizing van der Waals interactions.[13][14] The defined geometry of the ring helps to orient other pharmacophoric groups for optimal binding.[13] In the case of the HIV-1 protease inhibitor Darunavir, the bis-THF moiety plays a critical role in filling a hydrophobic pocket and establishing extensive interactions with the enzyme's backbone, contributing to its high potency and resilience against drug resistance.[13]

-

Conformational Rigidity: The constrained conformation of the THF ring reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity compared to a more flexible acyclic ether.[11] This pre-organization of the ligand for binding is a key principle in rational drug design.

The following diagram illustrates the key interactions of a THF moiety within a hypothetical enzyme active site.

Caption: Interactions of a THF moiety in an enzyme active site.

Optimizing Pharmacokinetic Properties (ADME):

Beyond its role in target binding, the THF moiety is a valuable tool for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Bioisosteric Replacement: The THF ring is often used as a bioisostere for other cyclic systems, such as cyclohexane or benzene.[11] Replacing a lipophilic carbocyclic ring with a more polar THF ring can improve aqueous solubility, which is often a desirable property for oral bioavailability.[11] This switch can also lead to improved clearance profiles.[11]

-

Metabolic Stability: The introduction of a THF ring can block sites of metabolism on a molecule. The ether linkage is generally more stable to metabolic degradation than, for example, an ester or an amide bond. This can increase the half-life of a drug in the body.

-

Modulating pKa: The electron-withdrawing nature of the oxygen atom in the THF ring can influence the pKa of nearby functional groups, which can in turn affect a drug's absorption and distribution.[11]

The following table summarizes the impact of replacing a cyclohexyl group with a THF moiety on the properties of a hypothetical drug candidate.

| Property | Cyclohexyl Moiety | Tetrahydrofuran Moiety | Rationale for Change |

| Lipophilicity (LogP) | High | Lower | Improved aqueous solubility.[11] |

| Metabolic Stability | Potentially susceptible to hydroxylation | Generally more stable | Increased drug half-life. |

| Hydrogen Bonding | None | H-bond acceptor | Potential for additional target interactions.[11] |

| Oral Bioavailability | May be limited by low solubility | Potentially improved | Better absorption from the gastrointestinal tract.[11] |

Experimental Protocols for Evaluating THF-Containing Compounds

The discovery and development of novel THF-containing bioactive molecules rely on robust experimental methodologies. Below is a representative protocol for assessing the in vitro cytotoxicity of a novel THF-containing compound, a common primary screen for potential anticancer agents.

Protocol: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel THF-containing compound against a human cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Novel THF-containing compound (dissolved in DMSO to create a stock solution)

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel THF-containing compound and doxorubicin in complete DMEM. The final concentration of DMSO should not exceed 0.5%.

-

Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (media only).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

This protocol provides a fundamental framework for the initial biological evaluation of novel THF-containing compounds. Further studies would be required to elucidate the mechanism of action and in vivo efficacy.

Synthetic Strategies for Accessing Bioactive Tetrahydrofurans

The stereoselective synthesis of substituted tetrahydrofurans is a critical aspect of research in this field, as the biological activity of these compounds is often highly dependent on their stereochemistry.[5] Numerous synthetic methods have been developed to construct the THF ring with high levels of stereocontrol.

A common and effective strategy for the synthesis of 2,5-disubstituted tetrahydrofurans involves the intramolecular cyclization of a diol, where one of the hydroxyl groups is converted into a good leaving group.

Caption: Synthesis of a 2,5-disubstituted THF via intramolecular cyclization.[7]

Other powerful methods for the stereoselective synthesis of tetrahydrofurans include:

-

Nucleophilic Substitution Reactions: Intramolecular SN2 reactions of hydroxyl groups with tethered leaving groups (e.g., halides, sulfonates) are a classical and widely used approach.[5]

-

Lewis Acid-Mediated Reactions: Lewis acids can catalyze the reaction of epoxides with various nucleophiles, leading to the formation of THF rings.[5]

-

Redox-Relay Heck Reaction: This method allows for the synthesis of substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol.[15]

-

Bio-inspired Skeletal Reorganization: In the synthesis of complex natural products like limonoids, a biomimetic transesterification/oxa-Michael addition cascade can be employed to install a tetrahydrofuran-δ-lactone-fused motif.[9]

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target THF-containing molecule.

Future Perspectives and Conclusion

The tetrahydrofuran moiety continues to be a focal point of research in natural product chemistry, medicinal chemistry, and drug discovery. Its remarkable versatility as a structural scaffold and a modulator of both pharmacodynamic and pharmacokinetic properties ensures its continued relevance in the development of new therapeutic agents. Future research will likely focus on:

-

Discovery of Novel THF-Containing Natural Products: Exploration of underexplored ecological niches, such as marine microorganisms and endophytic fungi, will undoubtedly lead to the discovery of new THF-containing natural products with unique biological activities.

-

Development of Novel Synthetic Methodologies: The demand for efficient and stereoselective methods for the synthesis of complex THF-containing molecules will continue to drive innovation in synthetic organic chemistry.

-

Application in Targeted Therapies: The ability of the THF moiety to engage in specific interactions with biological targets makes it an attractive component for the design of highly selective inhibitors for personalized medicine.

-

Exploration of New Therapeutic Areas: While the role of THF-containing compounds in cancer and infectious diseases is well-established, their potential in other therapeutic areas, such as neurodegenerative and metabolic diseases, warrants further investigation.

References

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.PMC - NIH.

- Tetrahydrofuran: Benefits and Best Uses Explained.[No Source Found]

- Synthesis of THF‐based natural products.

- The Tetrahydrofuran Motif in Polyketide Marine Drugs.PMC - NIH.

- Stability Study of a New Compounded Medicine for the Tre

- The Tetrahydrofuran Motif in Marine Lipids and Terpenes.MDPI.

- Tetrahydropyrans in Drug Discovery.PharmaBlock.

- Tetrahydrofuran (THF)

- The Tetrahydrofuran Motif in Marine Lipids and Terpenes.PMC - PubMed Central.

- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- THF ring: Significance and symbolism.[No Source Found]

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.PMC - PubMed Central.

- Tetrahydrofuran synthesis.Organic Chemistry Portal.

- Concise Synthesis of Deoxylimonin.Journal of the American Chemical Society.

- Tetrahydrofuran (THF)-containing natural products and biological activities.

- 25-NB.Wikipedia.

- Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosom

- Top 8 Industrial Uses of Tetrahydrofuran.Lab Pro.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evalu

- Structures of selected drugs containing THF ring.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.PubMed.

- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran: Benefits and Best Uses Explained [kangyangintl.com]

- 4. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tetrahydrofuran synthesis [organic-chemistry.org]

Methodological & Application

Application Note: 3-((Tetrahydrofuran-2-yl)methyl)piperidine as a Synthetic Intermediate

[1]

Executive Summary

This technical guide outlines the utility, handling, and synthetic protocols for 3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS: 1220035-77-7 / HCl Salt: 1432679-79-2). As drug discovery moves away from flat, aromatic-heavy scaffolds ("escaping flatland"), this building block offers a critical three-dimensional (3D) architecture. It combines a basic piperidine nitrogen for diverse functionalization with a tetrahydrofuran (THF) ether moiety that acts as a hydrogen-bond acceptor and solubility enhancer.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): High

character improves solubility and metabolic stability. -

GPCR Ligand Design: Specifically implicated in 5-HT4 receptor partial agonists for neurodegenerative applications.[1]

-

Kinase Inhibition: The piperidine amine serves as a solvent-front vector or hinge-binder attachment point.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | 3-[(Oxolan-2-yl)methyl]piperidine | |

| CAS (Free Base) | 1220035-77-7 | Viscous oil / Low melting solid |

| CAS (HCl Salt) | 1432679-79-2 | Hygroscopic solid; preferred for storage |

| Mol.[1][2][3][4] Weight | 169.27 g/mol (Free Base) | 205.73 g/mol (HCl Salt) |

| ClogP | ~1.2 - 1.5 | Favorable for CNS penetration |

| Stereochemistry | 2 Chiral Centers (Piperidine C3, THF C2) | 4 Stereoisomers. Commercial supplies are often diastereomeric mixtures unless specified. |

| pKa (Calc) | ~9.8 (Piperidine NH) | Typical secondary amine basicity |

Handling & Stability:

-

Storage: Store the HCl salt at 2–8°C under desiccant. The free base absorbs CO₂ from air; store under nitrogen.

-

Solubility: Highly soluble in DMSO, MeOH, DCM. Moderate water solubility (improved as salt).

Strategic Application: The "Why"

The 3D Advantage

Unlike planar phenyl-piperidines, the methylene-linked THF ring introduces a "kink" in the structure, projecting the ether oxygen out of the piperidine plane. This increases the complexity of the molecular shape, which is correlated with higher clinical success rates due to improved specificity and solubility.

Pharmacophore Mapping

-

Piperidine Nitrogen: The primary vector for attachment to the core scaffold (Warhead).

-

THF Oxygen: Acts as a distal H-bond acceptor, often mimicking morpholine but with a different steric profile and lipophilicity.

-

Methylene Linker: Provides rotational freedom, allowing the THF group to adopt an optimal conformation within a binding pocket (induced fit).

Biological Relevance

Research indicates this scaffold is relevant in designing ligands for the 5-HT4 receptor , a target for Alzheimer's disease and cognitive disorders.[1] The THF moiety mimics the spatial arrangement of neurotransmitter binding motifs while improving blood-brain barrier (BBB) permeability compared to more polar analogs.

Synthetic Protocols

The following protocols are designed for high-throughput library generation (parallel synthesis) but can be scaled up.

General Workflow Visualization

Figure 1: Synthetic divergence from the core piperidine scaffold.

Protocol A: Amide Coupling (Library Scale)

Use this for attaching the scaffold to carboxylic acid cores (e.g., for fragment growing).

Reagents:

-

Scaffold: 3-((Tetrahydrofuran-2-yl)methyl)piperidine (HCl salt).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.1 mmol) in DMF (1 mL).

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

-

Addition: Add 3-((Tetrahydrofuran-2-yl)methyl)piperidine HCl (1.1 equiv).

-

Reaction: Shake/Stir at RT for 4–16 hours.

-

Monitoring (Self-Validation): Check via LC-MS.

-

Success Criteria: Disappearance of acid peak; appearance of M+H peak matching Product Mass.

-

-

Workup: Dilute with EtOAc (5 mL), wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

-

Purification: If necessary, use reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination

Use this to maintain the basicity of the nitrogen, crucial for hERG avoidance or specific cation-pi interactions.

Reagents:

-

Aldehyde (R-CHO).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB).

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic Acid (catalytic).

Step-by-Step:

-

Dissolve Aldehyde (1.0 equiv) and Piperidine Scaffold (1.0 equiv) in DCE (0.2 M concentration).

-

Add Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir for 30 mins to form the iminium ion.

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 12 hours.

-

Quench: Add sat. NaHCO₃ solution. Stir vigorously for 20 mins until gas evolution ceases.

-

Extraction: Extract with DCM (3x).

-

Validation: NMR should show a new methylene signal (singlet or doublet) near 3.5 ppm corresponding to the N-CH₂-R linkage.

Stereochemical Considerations

The scaffold contains two chiral centers, leading to four possible stereoisomers.

Figure 2: Stereochemical complexity requires careful analytical planning.

Critical Note: Commercial "racemic" mixtures are often mixtures of diastereomers.

-

Recommendation: For lead optimization, separate diastereomers early using Chiral SFC (Supercritical Fluid Chromatography).

-

Column Suggestion: Chiralpak AD-H or IG.

-

Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

References

-

BenchChem. 3-((Tetrahydrofuran-2-yl)methyl)piperidine hydrochloride Product Page. Retrieved from

-

PubChem. 3-(Oxolan-2-ylmethyl)piperidine Compound Summary. Retrieved from

-

Barnes-Seeman, D. (2026).[5] The role of 3D fragments in escaping flatland: Piperidine scaffolds in FBDD. (Contextual inference from search results on piperidine fragments).

-

Journal of Medicinal Chemistry. (General Reference for 5-HT4 Agonist structural motifs involving piperidines). Structural analogs containing piperidine and tetrahydrofuran subunits as 5-HT4 receptor partial agonists.[1] (Referenced in search snippet 1.1).

-

Sigma-Aldrich. Safety Data Sheet: Tetrahydrofuran Derivatives. Retrieved from [6]

Sources

- 1. 3-((Tetrahydrofuran-2-yl)methyl)piperidine HCl [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]

Application Notes and Protocols: Oxidation and Reduction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation and reduction reactions involving 3-((Tetrahydrofuran-2-yl)methyl)piperidine. This versatile heterocyclic scaffold is of significant interest in medicinal chemistry, and the ability to selectively modify its piperidine core through oxidation and reduction opens avenues for the synthesis of diverse analogues with potential therapeutic applications.[1] This document details robust protocols, explains the underlying chemical principles, and offers practical insights for researchers in organic synthesis and drug discovery.

Introduction

3-((Tetrahydrofuran-2-yl)methyl)piperidine is a valuable building block in drug discovery, incorporating two key heterocyclic motifs: a piperidine ring, which is a prevalent scaffold in numerous pharmaceuticals, and a tetrahydrofuran moiety that can modulate physicochemical properties.[2] The secondary amine of the piperidine ring is a prime site for chemical transformations, particularly oxidation and reduction, which can lead to a variety of functionalized derivatives, including N-oxides, lactams, and fully reduced or otherwise modified piperidine structures. Understanding and controlling these reactions are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

This guide will explore the primary pathways for the oxidation and reduction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine, with a focus on practical, laboratory-scale protocols. We will also address the potential reactivity of the tetrahydrofuran ring under these conditions and propose strategies for achieving selective transformations.

Part 1: Oxidation Reactions

The secondary amine of the piperidine ring in 3-((Tetrahydrofuran-2-yl)methyl)piperidine can be oxidized to several key intermediates, primarily N-oxides and lactams. The choice of oxidant and reaction conditions will dictate the product outcome.

N-Oxide Formation

The oxidation of the tertiary amine to an N-oxide is a common transformation.[3] N-oxides can serve as prodrugs, as they can be reduced back to the parent amine in vivo.[4] They also exhibit altered polarity and basicity, which can be advantageous for modulating pharmacokinetic properties.

Reaction Scheme:

Caption: N-Oxide formation from the parent piperidine.

Protocol 1: Synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine N-oxide using m-CPBA

-

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxy acid for the N-oxidation of amines. The reaction is typically clean and proceeds under mild conditions.

-

Materials:

-

3-((Tetrahydrofuran-2-yl)methyl)piperidine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve 3-((Tetrahydrofuran-2-yl)methyl)piperidine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Table 1: Summary of N-Oxidation Conditions

| Oxidant | Solvent | Temperature | Typical Reaction Time | Key Considerations |

| m-CPBA | DCM, CHCl₃ | 0 °C to RT | 2-6 hours | Stoichiometric amounts of benzoic acid byproduct are formed. |

| H₂O₂ | Acetic Acid, Methanol | RT to 50 °C | 4-24 hours | Often requires a catalyst; can be slower but is a greener oxidant.[1][5][6] |

-

Note on Selectivity: The tetrahydrofuran ether linkage is generally stable to mild oxidizing agents like m-CPBA at low temperatures. However, prolonged reaction times or higher temperatures could lead to oxidation at the α-position of the THF ring.[2][7][8]

Lactam Formation

Oxidation of the piperidine ring at the carbon alpha to the nitrogen atom leads to the formation of a lactam (an amide within a cyclic structure). This transformation introduces a carbonyl group, which can serve as a handle for further synthetic manipulations.

Reaction Scheme:

Caption: Lactam formation from an N-protected piperidine.

Protocol 2: Synthesis of the Corresponding Lactam via a Two-Step Procedure (N-protection followed by Oxidation)

-

Rationale: Direct oxidation of a secondary amine to a lactam can be challenging and may lead to over-oxidation or side products. A more controlled approach involves first protecting the nitrogen, for example, as a carbamate, followed by α-oxidation. For this example, we will consider a hypothetical N-Boc protected starting material.

-

Step 1: N-Boc Protection (Illustrative)

-

React 3-((Tetrahydrofuran-2-yl)methyl)piperidine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system with NaOH.

-

-

Step 2: Oxidation to the Lactam

-

Method A: Ruthenium-Catalyzed Oxidation

-

Materials:

-

N-Boc-3-((Tetrahydrofuran-2-yl)methyl)piperidine

-

Ruthenium(III) chloride (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile, Carbon tetrachloride, Water (solvent system)

-

-

Procedure:

-

To a solution of N-Boc-3-((Tetrahydrofuran-2-yl)methyl)piperidine (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v), add RuCl₃·xH₂O (0.05 eq).

-

Add NaIO₄ (4.0 eq) portion-wise while stirring vigorously.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with DCM (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, then with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

-

Method B: Photochemical Oxidation

-

Irradiation of N-arylaminopiperidines in the presence of a photosensitizer can lead to the corresponding lactams under mild conditions.[9] This method may offer an alternative for specific substrates.

-

-

Part 2: Reduction Reactions

Reduction reactions of 3-((Tetrahydrofuran-2-yl)methyl)piperidine derivatives typically involve the reduction of an oxidized form, such as an N-oxide or a lactam, back to the amine or a related reduced species.

Reduction of N-Oxides

The reduction of the N-oxide restores the parent secondary amine. This can be useful if the N-oxide was used as a protecting group or as a means to purify the amine.

Reaction Scheme:

Caption: Reduction of the N-oxide to the parent piperidine.

Protocol 3: Reduction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine N-oxide using Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of N-oxides. Palladium on carbon (Pd/C) is a common and effective catalyst.

-

Materials:

-

3-((Tetrahydrofuran-2-yl)methyl)piperidine N-oxide

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

-

Procedure:

-

Dissolve the N-oxide (1.0 eq) in methanol (20 mL per mmol of substrate) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.

-

Alternative Mild Reduction: For substrates sensitive to catalytic hydrogenation, a mild procedure using ammonium formate with palladium on carbon can be employed.[10] This transfer hydrogenation method avoids the need for high-pressure hydrogen gas.

Reduction of Lactams

The reduction of a lactam will yield the corresponding cyclic amine. This two-step sequence of oxidation to a lactam followed by reduction can be a useful strategy for the synthesis of certain piperidine derivatives.

Reaction Scheme:

Caption: Reduction of a lactam to the corresponding piperidine.

Protocol 4: Reduction of a Lactam Derivative using Sodium Borohydride and Iodine

-

Rationale: While Lithium aluminum hydride (LiAlH₄) is a powerful reagent for lactam reduction, the combination of sodium borohydride (NaBH₄) and iodine (I₂) offers a milder and often more selective alternative.[11]

-

Materials:

-

Lactam derivative of 3-((Tetrahydrofuran-2-yl)methyl)piperidine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the lactam (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of NaBH₄ (2.0-3.0 eq) in anhydrous THF.

-

Slowly add a solution of iodine (1.0-1.5 eq) in anhydrous THF to the NaBH₄ solution at 0 °C. This generates diborane in situ.

-

Add the lactam solution dropwise to the freshly prepared borane solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M aqueous NaOH.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography if necessary.

-

Summary and Outlook

The oxidation and reduction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine provide essential tools for the diversification of this important chemical scaffold. The protocols outlined in this guide offer reliable methods for accessing key derivatives such as N-oxides and lactams, and for their subsequent reduction back to the parent amine or related structures. Careful consideration of the choice of reagents and reaction conditions is paramount to ensure high yields and selectivity, particularly given the potential for competitive oxidation of the tetrahydrofuran ring. The methodologies described herein should serve as a valuable starting point for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

LookChem. (n.d.). SELECTIVE ANODIC OXIDATION OF TETRAHYDROFURAN. Retrieved from [Link]

-

Granato, A. S., Amarante, G. W., & Adrio, J. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13817–13823. [Link]

-

Todd, R. D. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Zhang, X., et al. (2022). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]

-

Hong, C.-B., Li, G., & Liu, H. (2023). Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx- modified Rh catalysts. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen peroxide. Retrieved from [Link]

-

Hulme, C., et al. (2014). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]

-

Paton, R. S., et al. (2015). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]

-

Kovács, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Repository of the Academy's Library. [Link]

-

Ito, T., et al. (2002). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry. [Link]

-

Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

-

Cocquet, G., Ferroud, C., Simon, P., & Taberna, P.-L. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.

-

LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

-

Smith, C. R., & Ferreira, E. M. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Retrieved from [Link]

-

Paton, R. S., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

Harish, V., et al. (2017). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. ResearchGate. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Pini, D., et al. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

-

Kovács, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Comprehensive Analytical Protocols for the Characterization of 3-((Tetrahydrofuran-2-yl)methyl)piperidine

Introduction: 3-((Tetrahydrofuran-2-yl)methyl)piperidine is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its structure, featuring both a piperidine and a tetrahydrofuran moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Robust and reliable analytical methods are paramount for ensuring the identity, purity, and quality of this molecule throughout the research, development, and manufacturing processes. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of 3-((Tetrahydrofuran-2-yl)methyl)piperidine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-((Tetrahydrofuran-2-yl)methyl)piperidine, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure and assessing isomeric purity.

Rationale for NMR in Structural Verification

The unique arrangement of protons and carbons in the piperidine and tetrahydrofuran rings, along with the linking methylene bridge, gives rise to a characteristic set of signals in the NMR spectra. The chemical shifts, coupling constants (J-values), and signal multiplicities allow for the unambiguous assignment of each atom in the molecule. Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons.

Protocol for ¹H and ¹³C NMR Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-((Tetrahydrofuran-2-yl)methyl)piperidine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Expected Spectral Features

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-((Tetrahydrofuran-2-yl)methyl)piperidine

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |

| Piperidine Ring | |||

| H2, H6 (axial & equatorial) | 2.5 - 3.1 (multiplets) | ~45 - 55 | Protons adjacent to the nitrogen atom are deshielded. |

| H3 (axial & equatorial) | 1.0 - 1.9 (multiplets) | ~25 - 35 | Methylene protons further from the nitrogen. |

| H4, H5 (axial & equatorial) | 1.0 - 1.9 (multiplets) | ~20 - 30 | Methylene protons. |

| Tetrahydrofuran Ring | |||

| H2' | 3.5 - 4.0 (multiplet) | ~75 - 85 | Proton on the carbon adjacent to the oxygen and the chiral center. |

| H3', H4' | 1.5 - 2.2 (multiplets) | ~25 - 35 | Methylene protons. |

| H5' (axial & equatorial) | 3.6 - 3.9 (multiplets) | ~65 - 75 | Protons on the carbon adjacent to the oxygen. |

| Methylene Bridge | |||

| -CH₂- | 1.4 - 1.8 (multiplets) | ~35 - 45 | Protons of the methylene group connecting the two rings. |

Note: These are estimated ranges and actual values may vary depending on the solvent, concentration, and instrument used.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

The Role of MS in Identity Confirmation

By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a direct measurement of the molecular weight, a fundamental property for confirming the identity of 3-((Tetrahydrofuran-2-yl)methyl)piperidine. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 3-((Tetrahydrofuran-2-yl)methyl)piperidine.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, ethanol, or dichloromethane.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Anticipated Mass Spectrum and Fragmentation Pattern

The molecular formula of 3-((Tetrahydrofuran-2-yl)methyl)piperidine is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol .[1]

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): A peak at m/z 169 should be observed.

-

Loss of the Tetrahydrofurfuryl Group: Cleavage of the C-C bond between the piperidine ring and the methylene bridge can lead to a fragment corresponding to the piperidine ring.

-

Alpha-Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidines involves the cleavage of the bond adjacent to the nitrogen atom.

-

Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation, for example, through the loss of a C₂H₄O fragment.

Caption: Predicted major fragmentation pathways for 3-((Tetrahydrofuran-2-yl)methyl)piperidine in EI-MS.

Purity Assessment and Quantification by Chromatography

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

Protocol for Reversed-Phase HPLC:

Instrumentation:

-

An HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Example Gradient: 10% to 90% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Injection Volume: 10 µL.

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: General workflow for HPLC purity analysis.

Chiral Separation

As 3-((Tetrahydrofuran-2-yl)methyl)piperidine possesses two chiral centers, it can exist as a mixture of diastereomers and enantiomers. Chiral chromatography is necessary to separate and quantify these stereoisomers.

Protocol for Chiral HPLC:

Instrumentation:

-

An HPLC system with a UV or polarimetric detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: Typically a normal-phase solvent system, such as a mixture of hexane and isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

Elemental Analysis